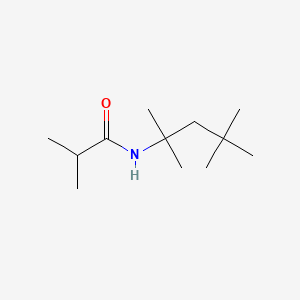
8-Methoxy-2-phenylthiochromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2-phenylthiochromen-4-one is a chemical compound belonging to the thiochromenone family. This compound is characterized by the presence of a methoxy group at the 8th position and a phenyl group at the 2nd position on the thiochromenone core. Thiochromenones are known for their diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methoxy-2-phenylthiochromen-4-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxyacetophenone and thiophenol.
Formation of Intermediate: The initial step involves the formation of an intermediate compound through a condensation reaction between 2-hydroxyacetophenone and thiophenol in the presence of a base like sodium hydroxide.
Cyclization: The intermediate undergoes cyclization to form the thiochromenone core structure. This step often requires the use of a catalyst such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
8-Methoxy-2-phenylthiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiochromenone to its corresponding thiochromanol using reducing agents such as sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Nucleophiles like amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiochromanol
Substitution: Various substituted thiochromenones
Scientific Research Applications
8-Methoxy-2-phenylthiochromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 8-Methoxy-2-phenylthiochromen-4-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes such as acetylcholinesterase, inhibiting its activity and potentially providing therapeutic benefits in neurodegenerative diseases.
Pathways Involved: It may modulate oxidative stress pathways by scavenging reactive oxygen species, thereby reducing cellular damage.
Comparison with Similar Compounds
Similar Compounds
2-Phenylthiochromen-4-one: Lacks the methoxy group at the 8th position.
8-Hydroxy-2-phenylthiochromen-4-one: Contains a hydroxyl group instead of a methoxy group at the 8th position.
2-Phenyl-4H-chromen-4-one: Lacks the sulfur atom in the thiochromenone core.
Uniqueness
8-Methoxy-2-phenylthiochromen-4-one is unique due to the presence of both the methoxy and phenyl groups, which contribute to its distinct chemical and biological properties. The methoxy group enhances its solubility and potential interactions with biological targets, while the phenyl group provides additional stability and reactivity.
Properties
CAS No. |
70354-12-0 |
|---|---|
Molecular Formula |
C16H12O2S |
Molecular Weight |
268.3 g/mol |
IUPAC Name |
8-methoxy-2-phenylthiochromen-4-one |
InChI |
InChI=1S/C16H12O2S/c1-18-14-9-5-8-12-13(17)10-15(19-16(12)14)11-6-3-2-4-7-11/h2-10H,1H3 |
InChI Key |
SISLZJZWQLUIKD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC2=C1SC(=CC2=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2,3,4,5,6-Hexakis[(3,5-dimethylphenyl)methylsulfanylmethyl]benzene](/img/structure/B14008077.png)
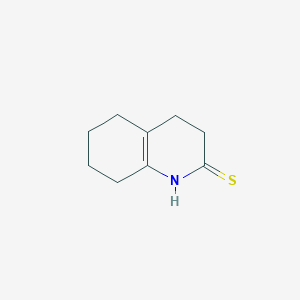
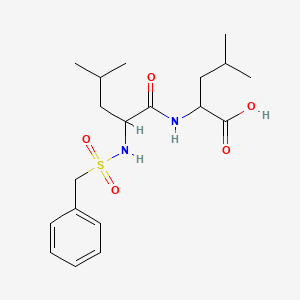
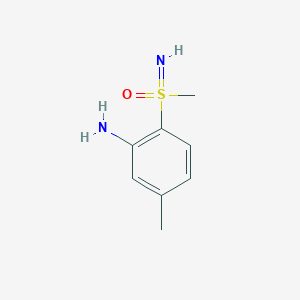
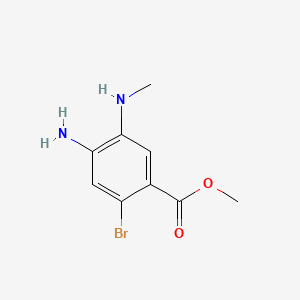


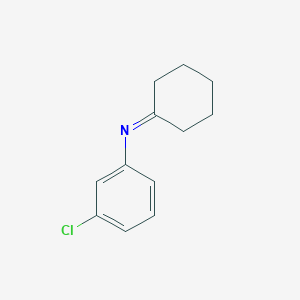
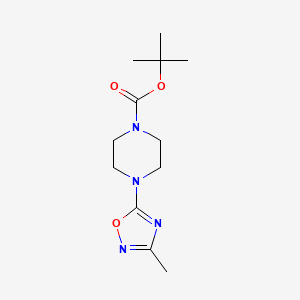
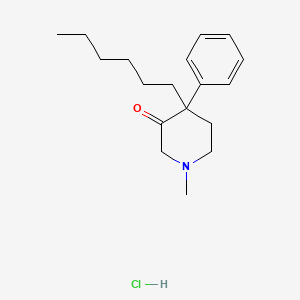
![4-[(E)-(2,3-Dichlorophenyl)diazenyl]-3,5-dimethyl-1H-pyrazole-1-carbothioamide](/img/structure/B14008122.png)
![7-(4-Chlorophenyl)-5-methyl-[1,2]oxazolo[3,4-d]pyrimidine-4,6-dione](/img/structure/B14008126.png)
